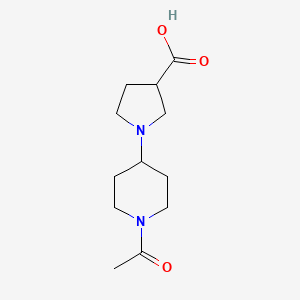

1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-9(15)13-6-3-11(4-7-13)14-5-2-10(8-14)12(16)17/h10-11H,2-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKIEMDAEZYXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Molecular Formula : C₁₂H₂₀N₂O

- Molecular Weight : 240.3 g/mol

- CAS Number : 1997315-78-2

- Purity : Minimum 95% .

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound is suggested to interact with various receptors, influencing pathways related to pain, mood regulation, and neuroprotection.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Analgesic Activity : Studies indicate that the compound may possess analgesic properties, potentially through modulation of opioid receptors.

- Anti-inflammatory Effects : Preliminary research suggests that it could inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine and pyrrolidine rings can significantly influence receptor affinity and selectivity.

Key Modifications

- Acetyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Pyrrolidine Ring Modifications : Alterations here can modulate the compound's interaction with specific receptors, affecting its analgesic and anti-inflammatory properties.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₂H₂₀N₂O₃

- Molecular Weight : 240.30 g/mol

- Structure : The compound features a pyrrolidine ring substituted with an acetylpiperidine moiety and a carboxylic acid functional group.

Medicinal Chemistry

1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new drugs.

Case Study: NLRP3 Inhibition

Recent studies have indicated that derivatives of compounds similar to this compound can act as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. For instance, modifications to the piperidine or pyrrolidine rings can enhance anti-inflammatory properties by reducing pyroptosis and IL-1β release in macrophages .

Neuropharmacology

The compound's structural characteristics suggest potential neuropharmacological applications. Compounds containing piperidine and pyrrolidine rings are often explored for their effects on neurotransmitter systems. Research indicates that modifications to these structures can lead to enhanced binding affinities for various receptors involved in neurological disorders.

Synthesis of Novel Compounds

The synthesis of this compound serves as a foundational step for creating novel derivatives with improved pharmacological profiles. The ability to modify the acetamide bridge or introduce additional functional groups allows chemists to explore a wide array of biological activities .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit inflammatory pathways. For example, specific modifications have shown up to 39% inhibition of pyroptosis in macrophages at concentrations around 10 µM . This indicates a promising avenue for developing anti-inflammatory drugs.

In Vivo Studies

While in vitro studies provide initial insights into efficacy, further research is required to evaluate the pharmacokinetics and pharmacodynamics of these compounds in vivo. Animal models will be essential for understanding the therapeutic potential and safety profiles of this compound and its derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and references for compounds related to 1-(1-Acetylpiperidin-4-yl)pyrrolidine-3-carboxylic acid:

Key Structural Differences and Implications

Substituent Effects: The acetyl group on the piperidine ring in the target compound may enhance metabolic stability compared to non-acetylated analogs (e.g., 2-(4-carboxypiperidinium-1-yl)pyridine-3-carboxylic acid) . Pyrimidine/pyridine substituents (e.g., in and ) are associated with enzyme inhibition (e.g., PDE5), suggesting that bulky aromatic groups improve target binding .

Ring System Variations: Piperidine vs. Carboxylic Acid Position: Piperidine-4-carboxylic acid derivatives (e.g., ) are linked to PDE5 inhibition, whereas pyrrolidine-3-carboxylic acid (e.g., ) correlates with antioxidant activity due to redox-active moieties .

Prodrug Potential: Carboxylic acid groups in analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid () are often esterified to improve bioavailability, a strategy applicable to the target compound .

Preparation Methods

Preparation of the Piperidine Intermediate

- The piperidine ring is functionalized at the nitrogen with an acetyl group to form the 1-acetylpiperidin-4-yl moiety.

- This can be achieved by acetylation of 4-aminopiperidine or its derivatives using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions.

- In some synthetic routes, tert-butyl carbamate (Boc) protection of the piperidine nitrogen is used initially, followed by deprotection and acetylation to yield the desired intermediate.

Synthesis of Pyrrolidine-3-carboxylic Acid Derivative

- The pyrrolidine-3-carboxylic acid core can be synthesized via cyclization reactions starting from amino acids or nitrile precursors.

- For instance, 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile has been synthesized and further transformed into substituted pyrrolidine carboxylic acids through hydrolysis and functional group modifications.

Coupling Reaction

- The key step involves coupling the piperidine and pyrrolidine fragments via amide bond formation.

- This is commonly achieved using peptide coupling reagents such as hydroxybenzotriazole (HOBt), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), or dicyclohexylcarbodiimide (DCC) in the presence of a base like diisopropylethylamine (DIPEA).

- The acid functional group on the pyrrolidine ring reacts with the amine on the piperidine ring to form the amide linkage.

- In some methods, the acid is first converted to an active ester (e.g., O-hydroxysuccinimide ester) to facilitate coupling.

Protection and Deprotection

- Protection groups such as tert-butyl esters are used to protect the carboxylic acid during intermediate steps.

- Deprotection is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to remove tert-butyl groups, liberating the free acid for coupling.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation of piperidine N | Acetic anhydride or acetyl chloride, base | 1-Acetylpiperidin-4-yl intermediate |

| 2 | Pyrrolidine derivative synthesis | Starting from amino nitriles, hydrolysis, cyclization | Pyrrolidine-3-carboxylic acid derivative |

| 3 | Protection of carboxylic acid | tert-Butyl ester formation | Protected acid intermediate |

| 4 | Deprotection | TFA (10%) in CH2Cl2 | Free carboxylic acid |

| 5 | Coupling | HOBt/HBTU/DCC, DIPEA | Amide bond formation yielding target compound |

Research Findings and Yields

- The coupling reactions using HOBt/HBTU/DIPEA have shown high efficiency, with yields typically ranging from 70% to 90% for the amide bond formation step.

- The use of O-hydroxysuccinimide esters as activated intermediates improves reaction specificity and yield.

- Deprotection steps using TFA in dichloromethane are mild and efficient, avoiding degradation of sensitive moieties.

- Alternative coupling methods using acyl chlorides generated by SOCl2/DMF have also been reported, providing nearly quantitative yields in intermediate formation.

Summary Table of Key Reagents and Conditions

| Intermediate/Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Piperidine acetylation | Acetic anhydride, base | N-acetylation | 80–95 |

| Pyrrolidine derivative formation | Amino nitrile hydrolysis, cyclization | Core ring formation | 60–85 |

| Protection of acid | tert-Butyl ester formation | Protect carboxylic acid | 85–90 |

| Deprotection | TFA (10%) in CH2Cl2 | Remove protecting group | 90–98 |

| Coupling | HOBt, HBTU, DIPEA or DCC/NHS | Amide bond formation | 70–90 |

Q & A

Q. How to interpret complex NMR splitting patterns in related compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.